![molecular formula C9H14O2S B2427191 (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2460740-30-9](/img/structure/B2427191.png)

(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of organic compounds known as bicyclic compounds. These are organic compounds containing two fused rings .

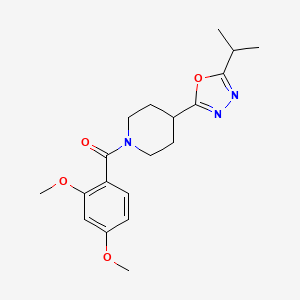

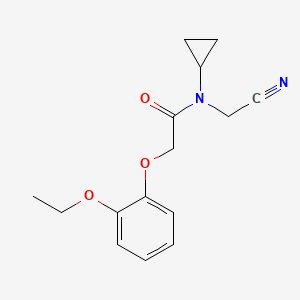

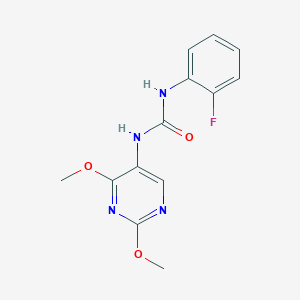

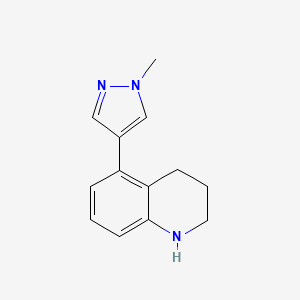

Molecular Structure Analysis

The molecular structure of similar compounds involves multiple bonds, rotatable bonds, double bonds, six-membered rings, eight-membered rings, carboxylic acids (aliphatic), and ketones (aliphatic) .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve hydrogen bonds and halogen-halogen interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include their IUPAC name, InChI code, storage temperature, salt data, purity, country of origin, and shipping temperature .Scientific Research Applications

Anticancer Chemotherapeutics

The bicyclo [3.3.1]nonane moiety is predominant in many biologically active natural products . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use as potent anticancer entities .

Asymmetric Catalysis

Derivatives of bicyclo [3.3.1]nonane are also used in asymmetric catalysis . This process is crucial in the production of pharmaceuticals and fine chemicals.

Ion Receptors

These compounds have successful applications as ion receptors . Ion receptors are molecules that bind ions, and they play a crucial role in various biological processes.

Metallocycles

Metallocycles are cyclic compounds containing metal atoms. Derivatives of bicyclo [3.3.1]nonane are used in the creation of metallocycles .

Molecular Tweezers

Molecular tweezers are host molecules capable of holding items between their two arms. The bicyclo [3.3.1]nonane derivatives are used in the creation of molecular tweezers .

Organic Synthesis and Medicinal Chemistry

The compound possesses a bicyclic ring structure containing a nitrogen atom, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group. This combination of functionalities makes it a potential building block for the synthesis of more complex molecules with interesting biological properties.

Crystallographic Studies

The syntheses and crystal structures of unsaturated bicyclo[3.3.1]nonane derivatives are presented and their intermolecular interactions examined . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .

Hydrogen Bond Studies

The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure . This makes these compounds useful for studying hydrogen bonding and its effects on molecular structure .

Mechanism of Action

Target of Action

The primary targets of the compound “(1S,5R)-3-Thiabicyclo[33The compound belongs to the class of bicyclo[3.3.1]nonanes, which have been found to exhibit diverse biological activities . .

Mode of Action

It is known that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities

Biochemical Pathways

Bicyclo[3.3.1]nonane derivatives have been found to have diverse biological activities, suggesting that they may interact with a variety of biochemical pathways

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1S,5R)-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c10-9(11)8-2-6-1-7(3-8)5-12-4-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWIFYJHSBEVNM-DHBOJHSNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1CSC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(C[C@H]1CSC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methoxyphenyl)-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2427109.png)

![(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid](/img/structure/B2427110.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2427111.png)

![N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2427118.png)

![4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2427119.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2427121.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide](/img/structure/B2427123.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide](/img/structure/B2427126.png)